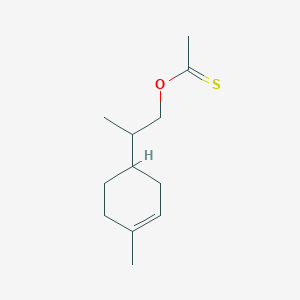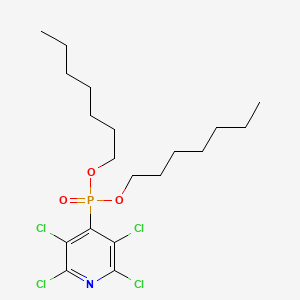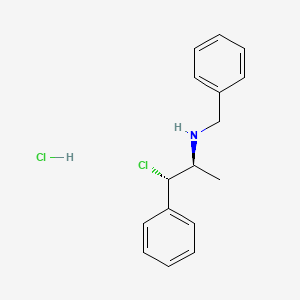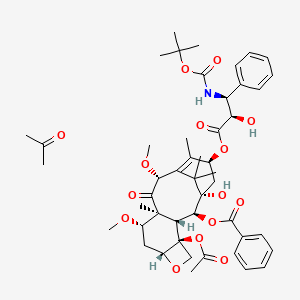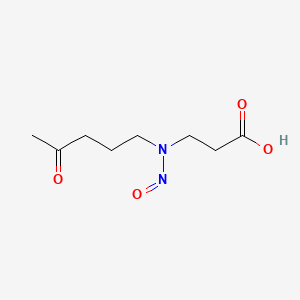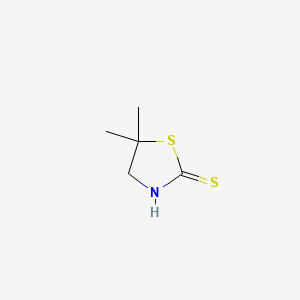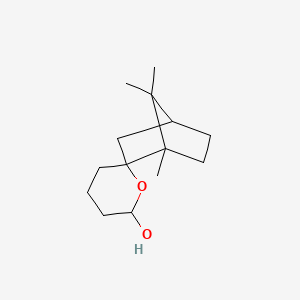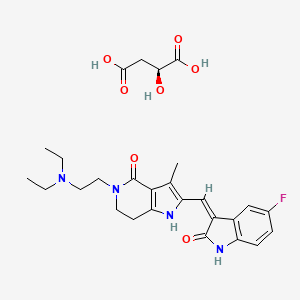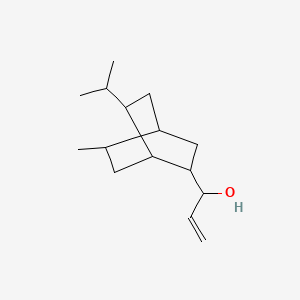
7-Isopropyl-5-methyl-alpha-vinylbicyclo(2.2.2)octane-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Azobis(2-methylpropionitrile) , is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4 . This compound is known for its ability to decompose and generate free radicals, making it a valuable component in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of hydrazine with acetone cyanohydrin . The reaction proceeds as follows:
- The intermediate compound undergoes a cyclization reaction to form the final product, 2,2’-Azobis(2-methylpropionitrile).
Hydrazine: reacts with to form an intermediate compound.
The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).
化学反応の分析
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, including:
- Addition polymerization
- Chain polymerization
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out under thermal conditions, with temperatures ranging from 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which can further react with monomers to form polymers. The specific polymers formed depend on the type of monomers used in the reaction.
科学的研究の応用
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
- Polymer Chemistry : It is used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile , polystyrene , and polyvinyl chloride .
- Biology : In biological research, it is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.
- Medicine : It is used in the development of drug delivery systems and in the synthesis of biocompatible polymers for medical applications.
- Industry : It is used in the production of plastics, adhesives, and coatings, where it helps to initiate polymerization reactions.
作用機序
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process can be represented as follows:
C8H12N4→2C4H6N2⋅
The generated free radicals can react with monomers such as styrene or acrylonitrile to form polymer chains through a chain reaction mechanism.
類似化合物との比較
2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators such as:
- Benzoyl peroxide : Another commonly used radical initiator in polymerization reactions. It decomposes to form benzoyloxy radicals.
- Potassium persulfate : Used in aqueous polymerization reactions. It decomposes to form sulfate radicals.
- Azobisisobutyronitrile (AIBN) : Similar to 2,2’-Azobis(2-methylpropionitrile) but with a different molecular structure. It is also used as a radical initiator in polymerization reactions.
The uniqueness of 2,2’-Azobis(2-methylpropionitrile) lies in its ability to generate free radicals at relatively low temperatures, making it suitable for a wide range of polymerization processes.
Conclusion
2,2’-Azobis(2-methylpropionitrile) is a versatile compound with significant applications in polymer chemistry, biology, medicine, and industry. Its ability to generate free radicals makes it a valuable component in various synthetic and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its wide-ranging applications and potential for future research.
特性
CAS番号 |
84522-28-1 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
1-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]octanyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-5-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h5,9-16H,1,6-8H2,2-4H3 |
InChIキー |
CPXNYDJEIBAYLC-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C(CC1CC2C(C=C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


